molecular formula C13H20O2 B13956582 3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]methyl}-3-ethyloxetane CAS No. 583025-11-0

3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]methyl}-3-ethyloxetane

Katalognummer: B13956582
CAS-Nummer: 583025-11-0
Molekulargewicht: 208.30 g/mol
InChI-Schlüssel: WPNNTDKIBHJWAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(Bicyclo[221]hept-5-en-2-yloxy)methyl]-3-ethyloxetane is a complex organic compound characterized by its unique bicyclic structure

Vorbereitungsmethoden

The synthesis of 3-[(Bicyclo[2.2.1]hept-5-en-2-yloxy)methyl]-3-ethyloxetane typically involves multiple steps. One common synthetic route starts with the preparation of bicyclo[2.2.1]hept-5-en-2-one, which can be achieved through the Diels-Alder reaction of cyclopentadiene with maleic anhydride . The resulting product is then subjected to various chemical transformations, including reduction and substitution reactions, to introduce the oxetane and ethyl groups .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

3-[(Bicyclo[2.2.1]hept-5-en-2-yloxy)methyl]-3-ethyloxetane undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

3-[(Bicyclo[2.2.1]hept-5-en-2-yloxy)methyl]-3-ethyloxetane has a wide range of scientific research applications:

Wirkmechanismus

The mechanism by which 3-[(Bicyclo[2.2.1]hept-5-en-2-yloxy)methyl]-3-ethyloxetane exerts its effects involves interactions with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This can lead to changes in biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, 3-[(Bicyclo[2.2.1]hept-5-en-2-yloxy)methyl]-3-ethyloxetane stands out due to its unique combination of a bicyclic core and an oxetane ring. Similar compounds include:

These comparisons highlight the unique structural features and reactivity of 3-[(Bicyclo[2.2.1]hept-5-en-2-yloxy)methyl]-3-ethyloxetane, making it a valuable compound in various scientific and industrial applications.

Eigenschaften

CAS-Nummer

583025-11-0

Molekularformel

C13H20O2

Molekulargewicht

208.30 g/mol

IUPAC-Name

3-(2-bicyclo[2.2.1]hept-5-enyloxymethyl)-3-ethyloxetane

InChI

InChI=1S/C13H20O2/c1-2-13(7-14-8-13)9-15-12-6-10-3-4-11(12)5-10/h3-4,10-12H,2,5-9H2,1H3

InChI-Schlüssel

WPNNTDKIBHJWAU-UHFFFAOYSA-N

Kanonische SMILES

CCC1(COC1)COC2CC3CC2C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.